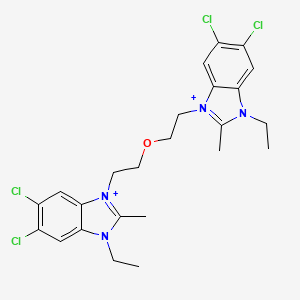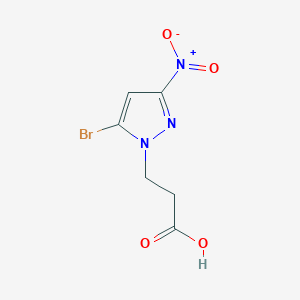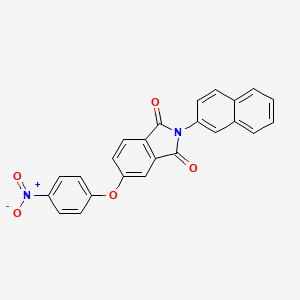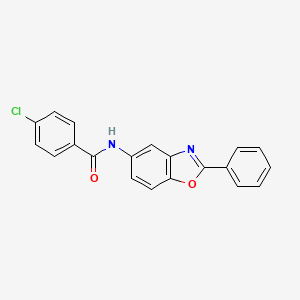
3,3'-(oxydiethane-2,1-diyl)bis(5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the benzodiazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
The synthesis of 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route includes:
Halogenation: Introduction of chlorine atoms at specific positions on the benzodiazole ring.
Alkylation: Addition of ethyl and methyl groups to the nitrogen atoms of the benzodiazole ring.
Etherification: Formation of ether linkages between the benzodiazole units through ethoxy groups.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. For example, it may inhibit enzyme activity or alter receptor signaling, contributing to its potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzodiazole derivatives, 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM stands out due to its unique combination of chlorine, ethyl, and methyl groups, which enhance its chemical stability and reactivity. Similar compounds include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its strong oxidizing properties.
5,6-Dichloro-2-benzofuran-1,3-dione: Used in organic synthesis and materials science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 5,6-DICHLORO-3-{2-[2-(5,6-DICHLORO-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM-3-YL)ETHOXY]ETHYL}-1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM.
Eigenschaften
Molekularformel |
C24H28Cl4N4O+2 |
|---|---|
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
5,6-dichloro-1-[2-[2-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)ethoxy]ethyl]-3-ethyl-2-methylbenzimidazol-1-ium |
InChI |
InChI=1S/C24H28Cl4N4O/c1-5-29-15(3)31(23-13-19(27)17(25)11-21(23)29)7-9-33-10-8-32-16(4)30(6-2)22-12-18(26)20(28)14-24(22)32/h11-14H,5-10H2,1-4H3/q+2 |
InChI-Schlüssel |
FKAXXUTUQDVZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCOCC[N+]3=C(N(C4=CC(=C(C=C43)Cl)Cl)CC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)

![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)

![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11712083.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
